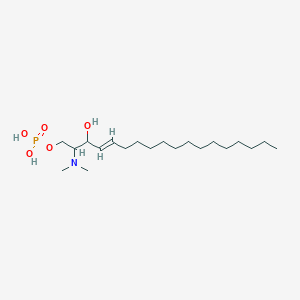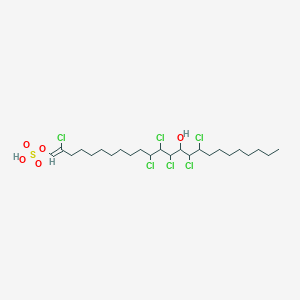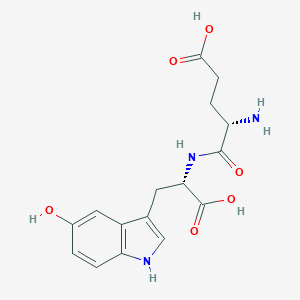
N,N-Dimethylsphingosine-1-phosphate
Descripción general
Descripción
N,N-Dimethylsphingosine-1-phosphate (also known as DMS) is recognized as an inhibitor of sphingosine kinase . It’s a compound that blocks the production of sphingosine-1-phosphate (S1P), a mediator of cellular events during inflammatory responses .
Synthesis Analysis
N,N-Dimethylsphingosine (DMS) is formed from ceramide, which is composed of a sphingosine and a fatty acid. Ceramidase, an enzyme primarily present in the plasma membrane, will convert ceramide to sphingosine. Sphingosine is then phosphorylated by sphingosine kinase (SK) isoenzymes. There are two identified mammalian isoenzymes, SK1 and SK2 .Molecular Structure Analysis
The molecular formula of this compound is C20H41NO2 . The molar mass is 327.553 g·mol−1 .Chemical Reactions Analysis
N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK), a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P) . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .Aplicaciones Científicas De Investigación
Activation of Human Platelets : N,N-Dimethylsphingosine-1-phosphate has been shown to activate platelets via interaction with a platelet surface receptor, which is structurally related to sphingosine 1-phosphate (Yatomi et al., 1997).
Inhibition of Sphingosine Kinase : It acts as a potent competitive inhibitor of sphingosine kinase, modulating levels of sphingosine 1-phosphate and ceramide, and affecting cellular processes like apoptosis (Edsall et al., 1998).
Influence on Muscarinic M(3) Receptor Signalling : N,N-Dimethylsphingosine affects calcium signaling and phosphoinositide turnover in neuroblastoma cells, suggesting a role in G-protein-coupled receptor-mediated responses (Young et al., 2000).
Cardioprotective Effects : At low concentrations, N,N-Dimethylsphingosine has been found to be cardioprotective and to activate cytosolic sphingosine kinase through a PKCepsilon dependent mechanism (Jin & Karliner, 2006).
Inhibition of Vascular Smooth Muscle Cell Proliferation : This compound also inhibits neointimal hyperplasia by affecting vascular smooth muscle cell proliferation and apoptosis, suggesting its potential use in vascular injury scenarios (McDonald et al., 2010).
Phosphorylation in Human Platelets : N,N-Dimethylsphingosine undergoes phosphorylation in human platelets, indicating its involvement in platelet metabolism (Yatomi et al., 1997).
Inhibition of Epidermal Growth Factor Receptor Autophosphorylation : It has a specific enhancing effect on epidermal growth factor receptor autophosphorylation, indicating a role in cellular signaling processes (Igarashi et al., 1990).
Regulation of Intracellular pH and Ca(2+) in Monocytes : It affects intracellular pH and calcium concentration in human monocytes, which is significant for understanding its anti-neoplastic mechanisms (Lee et al., 2006).
Mecanismo De Acción
DMS activates SphK in the cytosol via a PKCε dependent mechanism. The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS . S1P receptor modulators work by targeting the interaction between S1P and S1P1 receptors, which regulate lymphocyte egress from the spleen and lymph nodes into the systemic circulation, thereby reducing intestinal inflammation .
Direcciones Futuras
The therapeutic potential of N,N-Dimethylsphingosine (DMS), which blocks the production of sphingosine-1-phosphate (S1P), has been evaluated in a model of chronic Chagas disease cardiomyopathy . Through anti-parasitic and immunomodulatory actions, DMS can be beneficial in the treatment of the chronic phase of T. cruzi infection and suggest that S1P-activated processes as possible therapeutic targets for the treatment of Chagas disease cardiomyopathy .
Propiedades
IUPAC Name |
[(E)-2-(dimethylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42NO5P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21(2)3)18-26-27(23,24)25/h16-17,19-20,22H,4-15,18H2,1-3H3,(H2,23,24,25)/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOWCELDZARJJE-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151729-53-2 | |
| Record name | N,N-Dimethylsphingosine-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151729532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)